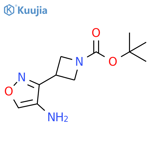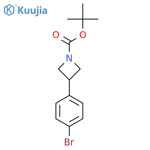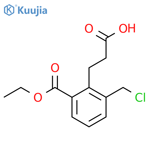Die direkte Übersetzung des Begriffs „dihydroxylated compounds“. In deutscher Chemie wird „dihydroxylated compounds“, also „dihydroxylierte Verbindungen“, üblicherweise als „Dihydroxyverbindungen“. Daher ist die direkte Übersetzung des Begriffs „dihydroxylated compounds“. In deutscher Chemie wird „dihydroxylated compounds“, also „dihydroxylierte Verbindungen“, üblicherweise als „Dihydroxyverbindungen“. Daher ist die direkte Übersetzung des Begriffs „dihydroxylated compounds“. In deutscher Chemie wird „dihydroxylated compounds“, also „dihydroxylierte Verbindungen“, üblicherweise als „Dihydroxyverbindungen“. Daher ist die direkte Übersetzung des Begriffs „dihydroxylated compounds“. In deutscher Chemie wird „dihydroxylated compounds“, also „dihydroxylierte Verbindungen“, üblicherweise als „Dihydroxyverbindungen“. Daher ist die direkte Übersetzung des Begriffs „dihydroxylated compounds“. In deutscher Chemie wird „dihydroxylated compounds“, also „dihydroxylierte Verbindungen“, üblicherweise als „Dihydroxyverbindungen“. Daher ist die direkte Übersetzung des Begriffs „dihydroxylated compounds“. In deutscher Chemie wird „dihydroxylated compounds“, also „dihydroxylierte Verbindungen“, üblicherweise als „Dihydroxyverbindungen“. Daher ist die direkte Übersetzung des Begriffs „dihydroxylated compounds“. In deutscher Chemie wird „dihydroxylated compounds“, also „dihydroxylierte Verbindungen“, üblicherweise als „Dihydroxyverbindungen“. Daher ist die direkte Übersetzung des Begriffs„ dials”.
1,2-Diols are a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups attached to adjacent carbon atoms in the molecule. These functional groups make 1,2-diols highly reactive and versatile for various applications across multiple industries. Common examples include glycols such as ethylene glycol (HO-CH2-CH2-OH) and propylene glycol (HO-CH2-CH(OH)-CH3). They serve important roles in the production of polyols for polyurethane foams, antifreeze agents, and plasticizers. The unique chemical properties of 1,2-diols also find use in pharmaceuticals, cosmetics, and as intermediates in fine chemistry synthesis. Due to their hydrophilic nature, they often enhance solubility and can act as good hydrogen bond acceptors or donors, making them valuable additives in industrial formulations.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
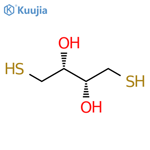 |
L-Dithiothreitol | 16096-97-2 | C4H10O2S2 |
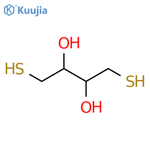 |
DL-dithiothreitol | 3483-12-3 | C4H10O2S2 |
 |
1,2-Butanediol | 584-03-2 | C4H10O2 |
 |
Terrein | 582-46-7 | C8H10O3 |
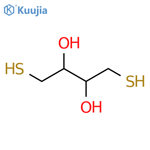 |
1,4-disulfanylbutane-2,3-diol | 7634-42-6 | C4H10O2S2 |
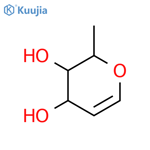 |
2,6-anhydro-1,5-dideoxyhex-5-enitol | 53657-42-4 | C6H10O3 |
 |
(-)-rishitin | 18178-54-6 | C14H22O2 |
 |
D-ribo-Hex-1-enitol, 1,5-anhydro-2,6-dideoxy- | 69515-54-4 | C6H10O3 |
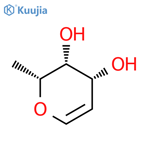 |
D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy- | 134355-03-6 | C6H10O3 |
 |
D-ribo-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy- | 80483-21-2 | C6H10O3 |
Verwandte Literatur
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
3. Back matter
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
5. Back matter
Empfohlene Lieferanten
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
